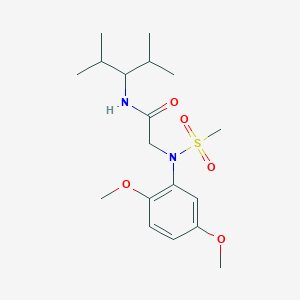![molecular formula C22H36N2O2 B6069832 1-[cyclohexyl(methyl)amino]-3-{2-[(cyclopentylamino)methyl]phenoxy}-2-propanol](/img/structure/B6069832.png)
1-[cyclohexyl(methyl)amino]-3-{2-[(cyclopentylamino)methyl]phenoxy}-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Cyclohexyl(methyl)amino]-3-{2-[(cyclopentylamino)methyl]phenoxy}-2-propanol is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CGP 12177 and is used as a radioligand in receptor binding studies.
Mecanismo De Acción
CGP 12177 acts as a competitive antagonist at beta-adrenergic receptors. It binds to the receptor site and prevents the binding of other ligands, such as epinephrine and norepinephrine. This results in a decrease in the activation of beta-adrenergic receptors and a subsequent decrease in downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of CGP 12177 are primarily related to its antagonistic effects on beta-adrenergic receptors. This can result in a decrease in heart rate, blood pressure, and bronchodilation. Additionally, CGP 12177 has been shown to inhibit lipolysis and decrease insulin secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CGP 12177 in lab experiments is its high affinity and selectivity for beta-adrenergic receptors. This allows for accurate and specific measurements of receptor binding and downstream signaling pathways. However, one limitation is that CGP 12177 is a radioligand and requires special handling and disposal procedures.
Direcciones Futuras
There are several future directions for the use of CGP 12177 in scientific research. One area of interest is the investigation of beta-adrenergic receptor subtypes and their specific roles in physiological systems. Additionally, CGP 12177 could be used in studies to investigate the effects of beta-blockers on cardiac function and the potential for personalized medicine based on individual receptor subtype expression. Finally, the development of new ligands with increased selectivity and affinity for beta-adrenergic receptors could lead to improved treatments for various diseases.
Métodos De Síntesis
The synthesis of CGP 12177 involves the reaction of 1-[cyclohexyl(methyl)amino]-3-chloropropane with 2-[(cyclopentylamino)methyl]phenol in the presence of a base. The resulting product is then purified through column chromatography to obtain CGP 12177.
Aplicaciones Científicas De Investigación
CGP 12177 is primarily used in scientific research as a radioligand to study beta-adrenergic receptors. It is commonly used in receptor binding assays to determine the affinity and selectivity of beta-adrenergic ligands. Additionally, CGP 12177 has been used in studies to investigate the effects of beta-adrenergic receptor activation on various physiological systems.
Propiedades
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[2-[(cyclopentylamino)methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c1-24(20-12-3-2-4-13-20)16-21(25)17-26-22-14-8-5-9-18(22)15-23-19-10-6-7-11-19/h5,8-9,14,19-21,23,25H,2-4,6-7,10-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUMRKMKUMXTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC=C1CNC2CCCC2)O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

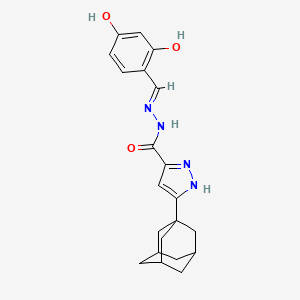
![N-[(1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-3-phenylpropanamide](/img/structure/B6069764.png)
![1-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B6069768.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6069770.png)

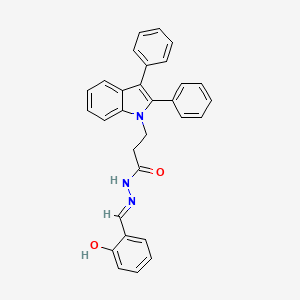
![2-{1-isobutyl-4-[4-(trifluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6069791.png)
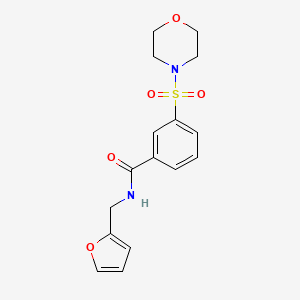
![ethyl 4-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6069803.png)
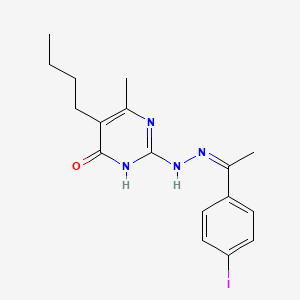
![5-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-(4-methoxyphenyl)isoxazole](/img/structure/B6069810.png)
![N-(4-chlorophenyl)-2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6069826.png)
